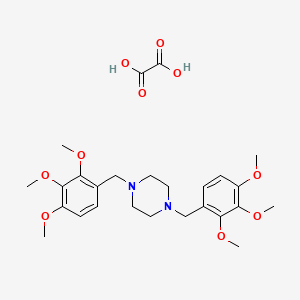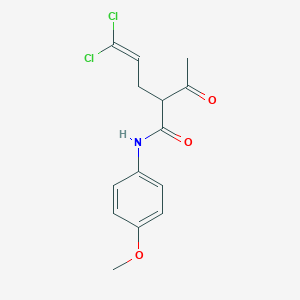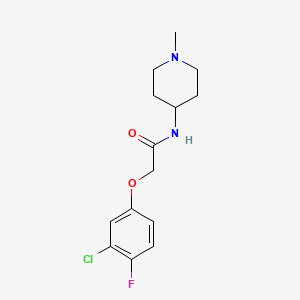![molecular formula C22H17ClN2O3 B4974708 N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide, also known as ACPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACPCA is a benzamide derivative and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its specificity for COX-2 inhibition. This compound has been found to be a selective inhibitor of COX-2, with minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This specificity makes this compound a valuable tool for studying the role of COX-2 in inflammation and pain.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of inflammation, pain, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Finally, more research is needed to establish the safety and efficacy of this compound in humans, which may lead to its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the reaction of 4-acetylphenyl isocyanate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-aminobenzoic acid to obtain this compound. The overall synthesis route is shown below:
Applications De Recherche Scientifique
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Propriétés
IUPAC Name |
N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-14(26)15-9-11-17(12-10-15)24-21(27)16-5-4-6-18(13-16)25-22(28)19-7-2-3-8-20(19)23/h2-13H,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWAVTNAYCCUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)

![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)

![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)


![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)